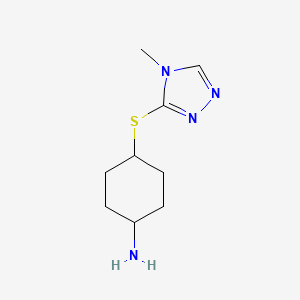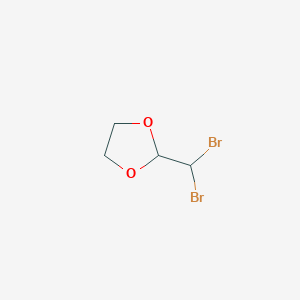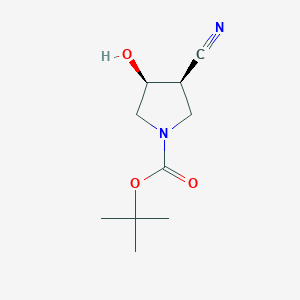
(3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate” is a chiral compound with the following structural formula:
(3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate
This compound belongs to the class of pyrrolidine derivatives and exhibits interesting properties due to its stereochemistry and functional groups. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Métodos De Preparación
Synthetic Routes::
Strecker Synthesis: One common method involves the Strecker synthesis, where tert-butylamine reacts with an aldehyde (e.g., benzaldehyde) to form an imine. Subsequent cyanide ion attack on the imine yields the cyano-substituted pyrrolidine. Acid hydrolysis of the nitrile group provides the final product.
Enantioselective Synthesis: Enantioselective methods using chiral catalysts or auxiliaries can also yield the desired enantiomer.
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using cost-effective reagents and optimized conditions.
Análisis De Reacciones Químicas
Reactions::
Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the nitrile group can lead to the corresponding amine.
Substitution: The tert-butyl group can be substituted by various nucleophiles (e.g., halides, amines).
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH).
Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., Pd/C).
Substitution: Nucleophiles (e.g., NaI, NH3).
- Hydrolysis: Carboxylic acid and tert-butyl alcohol.
- Reduction: Tert-butyl amine.
- Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemical Research: Investigating the reactivity of pyrrolidine derivatives and their applications in organic synthesis.
Biological Studies: Exploring potential bioactivity, such as enzyme inhibition or receptor binding.
Medicinal Chemistry: Developing analogs for drug discovery.
Industry: As a building block in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. For instance:
- In drug development, it may target specific enzymes or receptors.
- In chemical reactions, it acts as a nucleophile or electrophile.
Comparación Con Compuestos Similares
(3S,4S)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate: The enantiomer of our compound.
(3R,4S)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate: Diastereomer with a different stereochemistry.
Propiedades
Fórmula molecular |
C10H16N2O3 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
tert-butyl (3R,4S)-3-cyano-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8+/m0/s1 |
Clave InChI |
IEGAWSYJCQMVBM-JGVFFNPUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)C#N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)

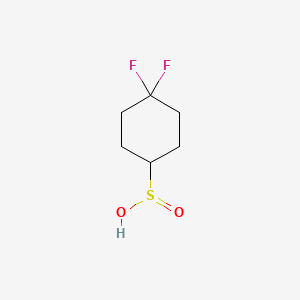
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
![Benzo[f]cinnoline](/img/structure/B12954418.png)


![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
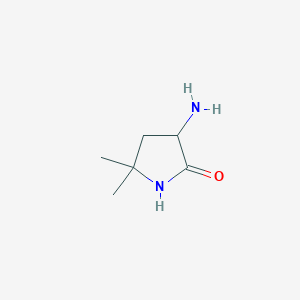
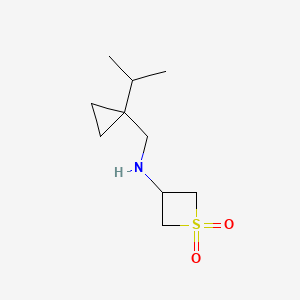
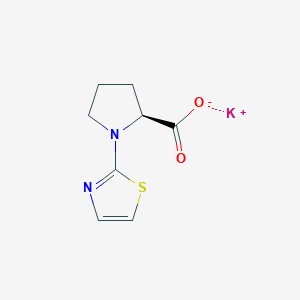
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
